REACTION_CXSMILES
|
ClC1(Cl)C(=O)C(Cl)=C1Cl.[Cl:10][C:11]1([Cl:19])[C:14]([Cl:15])=[C:13]([Cl:16])[C:12]1([Cl:18])[Cl:17].S(=O)(=O)(O)O.S(=O)(=O)=O>>[Cl:10][C:11]1([Cl:19])[C:14]([Cl:15])=[C:13]([Cl:16])[C:12]1([Cl:18])[Cl:17].[Cl:10][C:11]([Cl:19])=[C:14]([Cl:15])[C:13]([Cl:16])=[C:12]([Cl:18])[Cl:17]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1(C(=C(C1=O)Cl)Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1(C(C(=C1Cl)Cl)(Cl)Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)=O
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
ClC1(C(C(=C1Cl)Cl)(Cl)Cl)Cl
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Type
|
CUSTOM
|
Details
|
with high yields
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1(C(C(=C1Cl)Cl)(Cl)Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(=C(C(=C(Cl)Cl)Cl)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
ClC1(Cl)C(=O)C(Cl)=C1Cl.[Cl:10][C:11]1([Cl:19])[C:14]([Cl:15])=[C:13]([Cl:16])[C:12]1([Cl:18])[Cl:17].S(=O)(=O)(O)O.S(=O)(=O)=O>>[Cl:10][C:11]1([Cl:19])[C:14]([Cl:15])=[C:13]([Cl:16])[C:12]1([Cl:18])[Cl:17].[Cl:10][C:11]([Cl:19])=[C:14]([Cl:15])[C:13]([Cl:16])=[C:12]([Cl:18])[Cl:17]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1(C(=C(C1=O)Cl)Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1(C(C(=C1Cl)Cl)(Cl)Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)=O
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
ClC1(C(C(=C1Cl)Cl)(Cl)Cl)Cl
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Type
|
CUSTOM
|
Details
|
with high yields
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1(C(C(=C1Cl)Cl)(Cl)Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(=C(C(=C(Cl)Cl)Cl)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |